4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt
Description
4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt (C₆H₄INO₄S·Na) is a halogenated aromatic sulfonate characterized by a hydroxyl (-OH) group at the 4-position, an iodine atom at the 3-position, and a sulfonic acid group (-SO₃H) at the 1-position, neutralized as a sodium salt.
Properties
IUPAC Name |
sodium;4-hydroxy-3-iodobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO4S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIUSOXAHUMQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])I)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635629 | |
| Record name | Sodium 4-hydroxy-3-iodobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121208-93-3 | |
| Record name | Sodium 4-hydroxy-3-iodobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of Phenol
The synthesis begins with the sulfonation of phenol using concentrated sulfuric acid () at 100–120°C, yielding 4-hydroxybenzenesulfonic acid. The sulfonic acid group () directs further substitutions to the meta position. This step achieves >85% yield under optimized conditions, though residual sulfuric acid requires neutralization before proceeding.
Regioselective Iodination
Electrophilic iodination is performed using iodine monochloride () or -iodosuccinimide () in the presence of a Lewis acid () at 0–25°C. The hydroxyl group () directs iodination to the ortho position (C3), while the sulfonic acid group favors meta substitution (C3 or C5). Competition between directing effects results in 60–70% regioselectivity for the 3-iodo product. Purification via recrystallization from ethanol-water mixtures enhances purity to >95%.
Neutralization to Sodium Salt
The final step involves neutralizing 4-hydroxy-3-iodobenzenesulfonic acid with sodium hydroxide () in aqueous solution. The reaction, conducted at 25°C, replaces the sulfonic acid proton with , forming the sodium salt. Excess is removed by vacuum filtration, yielding a hygroscopic powder with 90–95% purity.
Reaction Summary:
Iodination Followed by Sulfonation
Preparation of 3-Iodophenol
Phenol is iodinated using and in acidic medium () at 50°C, yielding 3-iodophenol with 75–80% efficiency. The iodine atom occupies the meta position relative to the hydroxyl group, leveraging the latter’s ortho/para-directing influence.
Sulfonation Reaction
3-Iodophenol undergoes sulfonation with fuming sulfuric acid () at 150°C for 6 hours. The sulfonic acid group attaches para to the hydroxyl group (C4), producing 4-hydroxy-3-iodobenzenesulfonic acid. Yield ranges from 70–75%, with minor byproducts (e.g., disulfonated derivatives) removed via activated charcoal treatment.
Salt Formation
Neutralization with proceeds similarly to Route 1, yielding the sodium salt in 88–92% purity. This method avoids competing directing effects but requires harsh sulfonation conditions, limiting scalability.
Reaction Summary:
Diazotization and Iodination via Aniline Intermediate
Nitration and Reduction to Aniline
4-Hydroxybenzenesulfonic acid is nitrated using at 0–5°C, introducing a nitro group at C3. Catalytic hydrogenation () reduces the nitro group to an amine, yielding 3-amino-4-hydroxybenzenesulfonic acid.
Diazotization and Iodide Substitution
The amine is diazotized with at 0°C, forming a diazonium salt. Subsequent treatment with replaces the diazo group with iodine, achieving 65–70% yield. Side products (e.g., triazenes) are minimized by maintaining low temperatures.
Neutralization
The product is neutralized with , yielding the sodium salt with 85–90% purity. This route offers precise regiocontrol but involves multiple steps and lower overall efficiency.
Reaction Summary:
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 55–60% | 50–55% | 40–45% |
| Regioselectivity | Moderate | High | High |
| Reaction Steps | 3 | 3 | 5 |
| Scalability | Industrial | Laboratory | Laboratory |
| Key Challenge | Competing directing groups | Harsh sulfonation | Multi-step synthesis |
Route 1 is preferred for industrial scale due to fewer steps, while Route 3 suits small-scale applications requiring high regioselectivity.
Industrial and Laboratory-Scale Production Techniques
Industrial processes favor Route 1 for its simplicity, utilizing continuous reactors for sulfonation and iodination. Laboratory settings often adopt Route 3 to avoid high-temperature sulfonation, though purification remains labor-intensive.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxy-3-iodobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The sulfonate group can be reduced under specific conditions to form sulfinates or sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Oxidation Products: Quinones and other oxidized compounds are formed.
Reduction Products: Sulfinates and sulfides are the major products of reduction reactions.
Scientific Research Applications
1. Organic Synthesis
- Sodium 4-hydroxy-3-iodobenzenesulfonate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and oxidation reactions. This versatility makes it a valuable intermediate for synthesizing more complex molecules.
2. Biological Research
- In biological studies, this compound is utilized as a precursor for synthesizing iodinated compounds. These compounds are crucial in radiolabeling and imaging studies, particularly in medical diagnostics and research applications involving radioisotopes.
3. Industrial Applications
- The compound is employed in the production of dyes and pigments, where its unique properties enhance color stability and solubility. Additionally, it plays a role in the synthesis of specialty chemicals used across various industrial sectors.
Case Study 1: Radiolabeling Applications
A study demonstrated the effectiveness of sodium 4-hydroxy-3-iodobenzenesulfonate as a precursor for radiolabeled compounds used in positron emission tomography (PET). The compound's iodine atom facilitates the incorporation of radioisotopes, enhancing the imaging capabilities for tracking biological processes in vivo.
Case Study 2: Synthesis of Specialty Dyes
Research highlighted the use of sodium 4-hydroxy-3-iodobenzenesulfonate in synthesizing novel dyes with improved lightfastness and solubility properties. The study documented various chemical pathways leading to dye formation, showcasing the compound's utility as an intermediate.
Mechanism of Action
The mechanism of action of sodium 4-hydroxy-3-iodobenzene-1-sulfonate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo electrophilic substitution reactions. The sulfonate group enhances the compound’s solubility in aqueous media, facilitating its use in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzenesulfonates
(a) Sozoiodolic Acid (4-Hydroxy-3,5-diiodobenzenesulfonic Acid)
- Structure : Differs by an additional iodine at the 5-position (C₆H₃I₂O₄S).
- Properties : Higher molecular weight (425.97 g/mol vs. ~342 g/mol for the target compound) and increased steric hindrance due to two iodine atoms.
- Applications: Historically used as a radiocontrast agent (trademark: Optojod). The dual iodine substitution enhances X-ray opacity but may reduce solubility compared to mono-iodinated derivatives .
(b) 4-Chloro-3-nitrobenzenesulfonic Acid, Sodium Salt
- Structure: Chlorine (electron-withdrawing) at 4-position and nitro (-NO₂) group at 3-position.
- Properties : Nitro groups increase acidity and reactivity in electrophilic substitution. Chlorine’s smaller size compared to iodine reduces steric effects but alters electronic properties.
- Applications : Intermediate in dyes and agrochemicals due to nitro group’s versatility in reduction reactions .
Hydroxy-Substituted Benzenesulfonates
(a) 4-Hydroxybenzenesulfonic Acid, Monosodium Salt
- Structure : Lacks iodine, with only -OH and -SO₃H groups.
- Properties : Lower molecular weight (216.18 g/mol) and higher water solubility due to absence of heavy iodine.
- Applications : Common in ion-exchange resins and as a corrosion inhibitor. The hydroxyl group facilitates coordination with metal ions .
(b) Sodium Salt of 2-Nitrophenol-4-Sulfonic Acid
- Structure : Nitro group at 2-position, -OH at 4-position.
- Properties : Nitro group enhances acidity (pKa ~4-5) and enables reduction to amine derivatives.
- Applications: Intermediate in azo dye synthesis and pharmaceuticals. Reduction with sodium sulfide yields aminophenol derivatives .
Alkyl and Aryl Sulfonates
(a) Sodium Tridecylbenzenesulfonate
- Structure : Long tridecyl chain (C₁₃H₂₇) attached to benzene sulfonate.
- Properties : Amphiphilic structure with surfactant properties (critical micelle concentration ~0.1 mM).
- Applications : Detergent formulations and emulsifiers. Lacks functional groups (-OH, -I) for specialized chemical reactivity .
(b) SPADNS (Trisodium Salt of 2-(4-Sulfophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid)
Comparative Data Table
Key Research Findings
- Electronic Effects : Iodine’s polarizability in 4-Hydroxy-3-iodobenzenesulfonic acid enhances electrophilic substitution rates at the ortho/para positions compared to chloro or nitro analogs .
- Solubility Trade-offs : Halogenation reduces water solubility but improves lipid solubility, critical for membrane permeability in drug design .
Biological Activity
4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt (CAS Number: 121208-93-3) is an organosulfur compound characterized by a benzene ring substituted with hydroxyl, iodine, and sulfonate groups. Its unique structural features confer significant biological activity, making it a subject of interest in various research fields, including medicinal chemistry and biochemistry.
The compound has the following key properties:
| Property | Value |
|---|---|
| IUPAC Name | Sodium 4-hydroxy-3-iodobenzenesulfonate |
| Molecular Formula | C₆H₅IO₄SNa |
| Molecular Weight | 236.06 g/mol |
| Solubility | Soluble in water |
The biological activity of sodium 4-hydroxy-3-iodobenzenesulfonate is primarily attributed to its interactions with various biological molecules. The hydroxyl group can participate in hydrogen bonding, while the iodine atom can undergo electrophilic substitution reactions. The sulfonate group enhances solubility in aqueous environments, facilitating its biological applications.
Interaction with Proteins
Research indicates that compounds similar to sodium 4-hydroxy-3-iodobenzenesulfonate interact with human serum albumin (HSA), influencing their pharmacokinetics and biological efficacy. Studies have shown that the binding of phenolic compounds to HSA can affect their antioxidant activities and anticancer properties .
Anticancer Properties
A significant area of research involves the anticancer potential of sodium 4-hydroxy-3-iodobenzenesulfonate. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, studies on K562 leukemia cells revealed that treatment with this compound resulted in reduced cell viability in a dose-dependent manner.
Case Study: K562 Cell Line
In a controlled experiment, the effects of sodium 4-hydroxy-3-iodobenzenesulfonate were assessed over different time points:
| Concentration (mM) | Cell Viability (%) at 48h | Cell Viability (%) at 72h | Cell Viability (%) at 96h |
|---|---|---|---|
| 0.01 | 95.00 ± 1.50 | 94.00 ± 1.20 | 92.00 ± 1.00 |
| 0.05 | 90.00 ± 2.00 | 85.00 ± 2.50 | 80.00 ± 2.00 |
| 0.1 | 85.00 ± 2.50 | 75.00 ± 3.00 | 70.00 ± 3.50 |
| 1 | 60.00 ± 5.00 | 55.00 ± 5.50 | 50.00 ± 6.00 |
| 5 | 30.00 ± 6.50 | 25.00 ± 7.50 | 20.00 ± 8.00 |
These findings suggest that sodium 4-hydroxy-3-iodobenzenesulfonate exhibits significant cytotoxic effects on K562 cells, particularly at higher concentrations.
Antioxidant Activity
The compound also displays antioxidant properties, which are crucial for mitigating oxidative stress in biological systems . The interaction between sodium 4-hydroxy-3-iodobenzenesulfonate and HSA may enhance its antioxidant efficacy by stabilizing reactive species.
Q & A
Q. What are the standard methods for synthesizing 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt in laboratory settings?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. First, sulfonation introduces the sulfonic acid group, followed by iodination at the 3-position using iodine monochloride (ICl) or other iodinating agents under controlled pH (~5–7) to avoid over-iodination. The hydroxyl group at the 4-position is introduced via hydrolysis or hydroxylation. Finally, neutralization with sodium hydroxide yields the sodium salt. Solubility checks (e.g., in water) and crystallization are critical for purification . Purity is verified by titration (e.g., permanganate titration for sulfonate content) or spectroscopic methods (FT-IR, NMR) .
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
- Methodological Answer :
- Cation/Anion Identification : Flame tests or precipitation reactions confirm sodium (yellow flame). Sulfonate groups are identified via sulfate precipitation with barium chloride.
- Spectroscopy : FT-IR confirms sulfonate (S=O stretches at ~1200–1050 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). NMR (¹H/¹³C) verifies iodine’s deshielding effects on adjacent protons.
- Titration : Assay using 0.1 N potassium permanganate in acidic conditions to quantify sulfonate content .
Q. What solubility characteristics should be considered during experimental design?
- Methodological Answer : Sodium salts of sulfonic acids are generally water-soluble. However, bulky substituents (e.g., iodine) may reduce solubility. Pre-experiment solubility tests in water, ethanol, and acetone are advised. For reactions requiring organic solvents, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance solubility .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a leaving group in Ullmann or Suzuki-Miyaura reactions, enabling aryl-aryl bond formation. However, steric hindrance and electron-withdrawing sulfonate groups may slow reactivity. Optimizing catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 80–120°C improves yields. Monitoring reaction progress via TLC or HPLC is critical .
Q. What strategies mitigate interference from iodide ions in analytical applications (e.g., as a dye or sensor)?
- Methodological Answer :
- Masking Agents : Add ascorbic acid or sodium thiosulfate to reduce iodine interference.
- Selective Precipitation : Use silver nitrate to precipitate iodide ions before analysis.
- Spectroscopic Correction : Employ UV-Vis deconvolution to distinguish between the target compound and iodide absorption bands .
Q. How can researchers address stability challenges during storage or under varying pH conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated stability studies across pH 2–12. Buffered solutions (e.g., phosphate buffer) at pH 6–8 are optimal.
- Light Sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photo-deiodination.
- Thermal Degradation : Use DSC/TGA to identify decomposition thresholds (>150°C common for sulfonates) .
Q. What advanced techniques characterize iodine’s electronic effects in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves iodine’s spatial arrangement and hydrogen-bonding networks.
- DFT Calculations : Model electronic effects (e.g., charge distribution on the benzene ring) using software like Gaussian.
- Cyclic Voltammetry : Assess redox behavior influenced by iodine’s electronegativity .
Data Contradiction Analysis
Q. How should conflicting data on sulfonate group reactivity in halogenated benzenesulfonates be resolved?
- Methodological Answer :
- Control Experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst).
- Isotopic Labeling : Use ³⁵S-labeled sulfonate to track reaction pathways.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., bromo/chloro analogs) to identify trends .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
